“1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine” is a chemical compound . It is also known as "1-[(1H-1,3-benzodiazol-2-yl)methyl]piperidin-4-amine trihydrochloride" .
The molecular formula of “1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine” is C13H20Cl2N2O2, and its molecular weight is 307.22 .
1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine is a chemical compound characterized by a piperidine ring that is substituted with a benzodioxole moiety. This compound has gained attention in the fields of medicinal chemistry and pharmaceutical development due to its potential biological activities and applications in synthesizing more complex molecules. The compound's IUPAC name reflects its structural components, specifically highlighting the presence of the benzodioxole and piperidine structures.
This compound is classified under amines and is often used as a building block in organic synthesis. It is cataloged with the CAS number 76167-58-3 and can be found in various chemical databases such as PubChem and BenchChem. Its applications span across medicinal chemistry, agrochemicals, and material science, indicating its versatility in scientific research and industrial applications.
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine typically involves several key steps:
The molecular structure of 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine can be described using its InChI and SMILES notations:
InChI=1S/C13H18N2O2/c14-11-3-5-15(6-4-11)8-10-1-2-12-13(7-10)17-9-16-12/h1-2,7,11H,3-6,8-9,14H2
C1CCN(CC1)C(=C(C2=CC=CC=C2OCOC2=C1C=CC=C12)N)C(C)=O
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's molecular weight is approximately 234.30 g/mol. The structure features functional groups that contribute to its reactivity and biological activity.
1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine participates in various chemical reactions:
The mechanism of action for 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine involves interactions with specific molecular targets such as enzymes and receptors. Research suggests that this compound may modulate the activity of these targets, potentially influencing biological pathways related to inflammation and other physiological responses. For instance, it has been noted to enhance the synthesis of pro-inflammatory mediators like interleukin-6 and interleukin-8 .
The physical properties of 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine include:
Key chemical properties include:
These properties are crucial for determining the compound's behavior in various chemical reactions and biological systems.
The applications of 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine are diverse:
1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine represents a structurally distinctive hybrid molecule combining two pharmacologically significant motifs: the benzodioxole ring system and the piperidine scaffold. With the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.30 g/mol (free base), this compound has emerged as a versatile structural template in neuropharmacology and inflammation research [1] . Its dihydrochloride salt form (C₁₃H₂₀Cl₂N₂O₂, MW: 307.21 g/mol) is frequently employed in experimental studies due to enhanced aqueous solubility and crystallinity, facilitating biological evaluation . The benzodioxole moiety contributes to metabolic stability and potential blood-brain barrier permeability, while the piperidine-4-amine (isonipecotic amine) group provides a flexible basic nitrogen for target engagement. This molecular architecture positions it as a valuable precursor for developing CNS-active agents and anti-inflammatory therapeutics, bridging traditional medicinal chemistry with contemporary drug design paradigms [8].
The strategic integration of piperidine and benzodioxole fragments represents a deliberate medicinal chemistry evolution spanning several decades. Benzodioxole-containing natural products like myristicin and safrole provided early inspiration, demonstrating psychotropic properties and influencing scaffold design. Piperidine derivatives gained prominence with the development of analgesics, antipsychotics, and antihistaminic agents, establishing this heterocycle as a CNS pharmacophore. The formal hybridization of these systems emerged systematically in the late 20th century, driven by rational drug design principles seeking synergistic pharmacokinetic and pharmacodynamic profiles [8].
A significant milestone was the development of 4-(p-fluorobenzoyl)piperidine derivatives like ketanserin and altanserin. These molecules established the phenyl(piperidin-4-yl)methanone (benzoylpiperidine) fragment as a "privileged structure" for serotonin receptor modulation, particularly at 5-HT₂A receptors [8]. Although 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine replaces the benzoyl group with a benzodioxolylmethyl linker, it retains this privileged scaffold concept. The benzodioxol-5-ylmethyl substitution pattern specifically enhances metabolic stability by protecting catechol-like systems from rapid COMT-mediated degradation while potentially improving blood-brain barrier penetration compared to simple phenyl analogs. This structural evolution reflects a continuous refinement process: from simple piperidines to benzoylpiperidines, and subsequently to more complex variations like the benzodioxolylmethylpiperidin-4-amine scaffold, optimizing receptor affinity, selectivity, and drug-like properties for CNS applications [8].
Table 1: Evolution of Key Piperidine-Benzodioxole Hybrid Scaffolds in Drug Discovery
Scaffold Type | Representative Compound | Key Pharmacological Target | Historical Significance |
---|---|---|---|
Simple Piperidine | Piperidine (core structure) | Multiple (e.g., opioid receptors, ion channels) | Foundational CNS pharmacophore |
Benzoylpiperidine | Ketanserin | 5-HT₂A receptor | Validated privileged structure for neuropsychiatric targets |
Benzodioxolylmethylpiperidine | 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine | iNOS, CB2 receptors, AMPA receptors | Enhanced metabolic stability and BBB penetration potential |
N-Functionalized Derivatives | (3S)-1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]piperidine | Inducible Nitric Oxide Synthase (iNOS) | Demonstrated scaffold versatility for selective inhibitor design |
Substituted piperidines constitute a cornerstone of CNS drug development due to their structural versatility, favorable physicochemical properties enabling blood-brain barrier (BBB) penetration, and capacity for diverse receptor interactions. The piperidine nitrogen provides a critical basic center for ionic interactions with neuronal targets, while substitutions at C-4 (as in 4-aminopiperidines) offer vectors for additional target engagement. The 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine scaffold exemplifies this potential through its interactions with key neuropharmacological targets [6].
The cannabinoid CB2 receptor represents a significant target for this chemotype. Although historically considered a peripheral receptor, CB2 is expressed in brain microglia and specific neuronal populations, particularly under neuroinflammatory conditions. Its activation modulates immune cell functions and exerts anti-inflammatory effects within the CNS. The structural features of 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine – a lipophilic benzodioxole group attached via a methylene linker to the basic 4-aminopiperidine – align with known pharmacophores for CB2 ligands. This suggests potential as a CB2-targeted anti-inflammatory agent for neuroinflammatory disorders [2].
Muscarinic acetylcholine receptors (mAChRs), particularly M1 and M4 subtypes, constitute another relevant target class. Allosteric modulators of mAChRs offer therapeutic potential for Alzheimer's disease and schizophrenia by enhancing cholinergic tone with improved subtype selectivity over orthosteric agonists. The piperidine scaffold is prevalent in mAChR ligands, and the benzodioxole moiety may contribute to allosteric interactions. Although direct evidence for 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine at mAChRs is limited, structural analogs demonstrate that substituted piperidines can act as allosteric modulators, preserving spatiotemporal neurotransmission patterns while limiting excitotoxicity risks [6].
Table 2: CNS Targets Relevant to Piperidine-Benzodioxole Hybrids
Target Class | Specific Target | Therapeutic Implication | Scaffold Contribution |
---|---|---|---|
Cannabinoid Receptors | CB2 Receptor | Neuroinflammation modulation | Lipophilic benzodioxole for receptor binding; Piperidine for membrane anchoring |
Muscarinic Receptors | M1/M4 receptors | Cognitive enhancement (Alzheimer's), antipsychotic effects (schizophrenia) | Piperidine core for allosteric site interaction; Benzodioxole for subtype selectivity |
AMPA Receptors | GluA1-GluA4 subunits | Cognitive enhancement, anti-fatigue effects | Structural analogs demonstrate positive allosteric modulation potential |
Nitric Oxide Synthases | Inducible NOS (iNOS) | Neuroinflammatory regulation | N-functionalized derivatives achieve potent and selective inhibition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7